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Introduction

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy
with Migrating Focal Seizures (EIMFS), is a rare and severe early infantile epileptic
encephalopathy.[1][2] The syndrome is characterized by the onset of nearly continuous,
multifocal seizures within the first six months of life.[1][3][4] These seizures are often resistant
to treatment and are associated with a migration of electrographic seizure activity from one
cortical region to another.[2][5] This relentless seizure activity leads to progressive deterioration
of psychomotor development, profound developmental delay, and a poor prognosis.[1][5][6]
While the precise etiology was historically unknown, recent advancements in genetic testing
have identified causative variants in several genes, with mutations in the KCNT1 gene being
the most common known cause.[5][7]

This guide provides a technical review of key findings from MMPSI case studies, with a focus
on quantitative data, experimental protocols, and the logical workflow for diagnosis and
prognosis.

Quantitative Data from a 36-Patient Case Study

A cornerstone of recent MMPSI literature is a multicenter retrospective case study that
analyzed 36 patients. This study provides the most comprehensive quantitative data to date on
the genetic landscape, clinical outcomes, and prognostic indicators of the syndrome.[1][8]
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Overall Clinical Outcomes

The general prognosis for the 36 patients in the cohort was poor, highlighting the severity of the

condition.
Outcome Category Number of Patients (n=36) Percentage
Ineffective Seizure Control 13 36.1%
Severe Retardation 14 38.9%
Deceased 6 16.7%

Table 1: Summary of primary clinical outcomes in a 36-patient MMPSI cohort.[1][8]

Genetic Etiology

Genetic testing was performed on 26 of the 36 patients, revealing causative variants in a
significant portion of cases.

Genetic Finding Number of Patients Details

Total with Causative Variants 17 /36 47.2% of total cohort

Including KCNT1 (3 patients),
SCN2A (6 patients), and 6

Genes ldentified 11 novel MMPSI genes (PCDH19,
ALDH7A1, DOCK®6, PRRT2,
ALG1, ATP7A)

Genes Associated with Poor 6 KCNT1, SCN2A, SCN1A,
Prognosis ALG1, ATP7A, WWOX
Genes Associated with Better 4 PRRT2, SCN2A, ALDH7A1L,
Prognosis PNPO

Table 2: Genetic findings in the MMPSI patient cohort.[1][8] Note that SCN2A appears in both
prognostic categories, suggesting variable outcomes.
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Prognostic Indicators

The study correlated findings from Magnetic Resonance Imaging (MRI) and
Electroencephalography (EEG) with patient outcomes, identifying key indicators of poor

prognosis.
. Ineffective
] Total Patients ) Severe

Indicator ) . Seizure . Deceased

with Indicator Retardation

Control

Abnormal MRI 17 8 (47.1%) 7 (41.2%) 4 (23.5%)
Normal MRI 19 9 (47.4%) 7 (36.8%) 2 (10.5%)
Hypsarrhythmia

13 6 (46.1%) 6 (46.1%) 2 (15.4%)
(EEG)
Burst
Suppression 7 1 (14.3%) 3 (42.9%) 3 (42.9%)
(EEG)

Table 3: Correlation of MRI and EEG findings with negative clinical outcomes.[1][8]

Experimental Protocols

The diagnosis and study of MMPSI rely on specific clinical and laboratory methodologies.

Electroencephalography (EEG)

EEG is the primary tool for diagnosing MMPSI. The hallmark finding is the migration of seizure
discharges from one cortical area to another.[2][3]

e Procedure: Long-term video-EEG monitoring is essential to capture the characteristic seizure
patterns.[9] This involves placing electrodes on the scalp according to a standardized system
(e.g., the 10-20 system) to record brain electrical activity over an extended period, often 24
hours or more. The video recording is synchronized with the EEG data to correlate
electrographic events with clinical manifestations.[10]
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o Key Ictal Pattern: The typical ictal EEG pattern consists of rhythmic alpha or theta activity
that begins in one cortical region and spreads.[2] Crucially, consecutive seizures will show
discharges originating from different, independent sites, demonstrating the "migrating” nature
of the syndrome.[2]

e Prognostic Patterns: In addition to migrating focal seizures, EEG may show patterns like
hypsarrhythmia or burst suppression, which are associated with a poorer prognosis.[1][8]

Genetic Analysis

Genetic testing is critical for identifying the underlying etiology and informing potential
precision-medicine strategies.[8]

e Procedure: The primary method cited in recent case studies is Whole Exome Sequencing
(WES).[8] WES involves sequencing the protein-coding regions of all genes in the genome.
The process begins with DNA extraction from a patient's blood sample.[11] The exome is
then captured and sequenced using Next-Generation Sequencing (NGS) platforms.[12][13]

o Data Analysis: The resulting sequence data is aligned to a reference genome. Variant calling
is performed to identify differences between the patient's DNA and the reference. These
variants are then filtered and annotated based on their frequency in the population, predicted
effect on protein function, and association with known disease genes. Pathogenicity is
assessed using criteria established by bodies like the American College of Medical Genetics
(ACMG).[8]

Visualizations: Diagnostic and Prognhostic Workflow

The following diagram illustrates the logical workflow from clinical presentation to prognosis in
MMPSI, based on the findings from the reviewed case studies.
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Clinical Presentation & Initial Diagnosis
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A workflow for MMPSI diagnosis and prognosis.
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Conclusion

Malignant Migrating Partial Seizures of Infancy is a devastating epileptic encephalopathy with a
generally poor outcome. Large-scale case studies have been instrumental in shifting the
understanding of MMPSI from a syndrome of unknown etiology to one with a significant,
identifiable genetic basis.[1] The identification of specific gene variants such as those in KCNT1
and SCNZ2A is crucial.[8] Furthermore, clinical findings from EEG (hypsarrhythmia, burst
suppression) and neuroimaging (abnormal MRI) serve as important prognostic biomarkers that
can help stratify patients.[1] This multi-faceted approach, combining detailed
electrophysiological analysis with advanced genetic sequencing, is essential for accurate
diagnosis, prognostication, and the development of targeted therapeutic strategies that may
ultimately improve the severe outcomes associated with this syndrome.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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